Dehydro-L-(+)-ascorbic acid dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Studying Vitamin C Metabolism

DHA dimer serves as a tool to investigate the pathways involved in vitamin C metabolism. As vitamin C readily oxidizes to dehydroascorbic acid (DHA) in cells and fluids, DHA can further react to form the dimer []. Research on DHA dimer helps scientists understand the fate of oxidized vitamin C in the body.

Investigating Stability and Reactivity

DHA dimer's stability and reactivity under various conditions are of interest to researchers. Studies examine how factors like pH, temperature, and concentration influence the transformation of the dimer []. This information sheds light on the behavior of oxidized vitamin C in different environments.

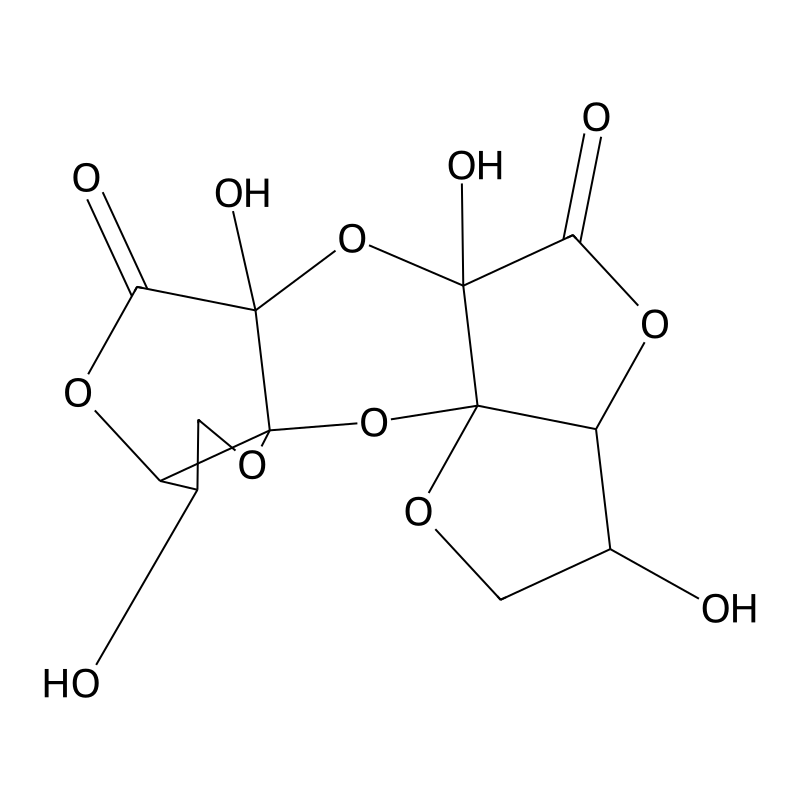

Dehydro-L-(+)-ascorbic acid dimer is a compound derived from the oxidation of ascorbic acid, commonly known as vitamin C. It is represented chemically as C₁₂H₁₂O₁₂ and has a molecular weight of 348.22 g/mol. This compound exists in crystalline form and can also be found as a dihydrate in solution . The dimer is formed through the oxidative coupling of dehydroascorbic acid, which is an oxidized form of vitamin C. This process results in a stable pentacyclic structure that has unique biochemical properties.

The primary chemical reaction involving dehydro-L-(+)-ascorbic acid dimer is its formation from ascorbic acid through oxidation. This reaction can be catalyzed by various agents, including copper(II) acetate and pyridine, which facilitate the conversion of ascorbic acid to its oxidized forms . The oxidation process typically occurs in the presence of air, leading to the rapid generation of dehydroascorbic acid and its subsequent dimerization.

The reaction can be summarized as follows:

- Oxidation of Ascorbic Acid:

- Dimerization:

Dehydro-L-(+)-ascorbic acid dimer exhibits several biological activities that contribute to its significance in health and nutrition. It is known to regenerate ascorbic acid in biological systems, thereby playing a crucial role in maintaining vitamin C levels within cells . The compound has shown potential neuroprotective effects, particularly following ischemic injury, suggesting it may help mitigate neuronal damage . Additionally, it possesses antiviral properties that may surpass those of ascorbic acid itself, indicating its unique mechanism of action in combating viral infections .

Several methods are available for synthesizing dehydro-L-(+)-ascorbic acid dimer:

- Air Oxidation: This method involves the oxidation of ascorbic acid using air in the presence of catalytic amounts of copper(II) acetate and pyridine, yielding high yields of the dimer .

- Enzymatic Methods: Enzymes can also catalyze the oxidation process, leading to the formation of dehydroascorbic acid and its dimer under controlled conditions .

- Chemical Synthesis: Direct chemical synthesis may involve various reagents and conditions to facilitate the conversion from ascorbic acid to its oxidized forms.

Dehydro-L-(+)-ascorbic acid dimer finds applications across various fields:

- Nutritional Supplements: It is used to enhance vitamin C supplementation due to its ability to regenerate ascorbic acid.

- Cosmetics: The compound is employed in skincare products for its antioxidant properties, which can improve skin appearance.

- Pharmaceuticals: Research suggests potential applications in treating conditions like ischemic strokes and other oxidative stress-related diseases .

- Food Industry: It serves as a preservative due to its antimicrobial properties.

Studies have indicated that dehydro-L-(+)-ascorbic acid dimer interacts with various biological molecules, enhancing cellular uptake of vitamin C through glucose transporters. Its ability to regenerate ascorbic acid within cells allows for sustained antioxidant activity . Additionally, its unique structure may influence how it interacts with other compounds, potentially affecting its efficacy in therapeutic applications.

Dehydro-L-(+)-ascorbic acid dimer shares similarities with several other compounds derived from ascorbic acid. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Dehydroascorbic Acid | Monomer | Antioxidant, neuroprotective | Directly involved in cellular vitamin C recycling |

| Semidehydroascorbic Acid | Radical form | Antioxidant | Exists transiently; plays a role in redox reactions |

| Ascorbic Acid | Reduced form | Essential nutrient; antioxidant | Cannot be synthesized by humans |

| Dehydro-L-(+)-ascorbic Acid Dimer | Dimer | Regenerative properties for vitamin C | Stable pentacyclic structure |

The uniqueness of dehydro-L-(+)-ascorbic acid dimer lies in its stability and regenerative capacity for vitamin C, making it a valuable compound in both nutritional and therapeutic contexts.